DL-Lysine-4,4,5,5-d4 dihydrochloride
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Overview
Description
DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterated form of lysine, an essential amino acid. This compound is labeled with deuterium at the 4 and 5 positions of the lysine side-chain, making it useful in various scientific research applications. The molecular formula of this compound is C6H10D4N2O2·2HCl, and it has a molecular weight of 223.13 g/mol .
Mechanism of Action
Target of Action
DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterium-labeled form of DL-Lysine . DL-Lysine is a racemic mixture of D-Lysine and L-Lysine . Lysine is an α-amino acid that is used in the biosynthesis of proteins .
Mode of Action
The compound is widely used in biochemical and biomedical research as a tracer for metabolic studies . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As a deuterium-labeled form of Lysine, this compound is involved in the same biochemical pathways as Lysine. Lysine plays a crucial role in protein synthesis and metabolism .
Pharmacokinetics
As a deuterium-labeled compound, it is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action would be similar to those of Lysine, given that it is a deuterium-labeled form of Lysine . Lysine is known to have various benefits including treating herpes, increasing calcium absorption, reducing diabetes-related illnesses, and improving gut health .
Biochemical Analysis
Biochemical Properties
DL-Lysine-4,4,5,5-d4 dihydrochloride interacts with various enzymes, proteins, and other biomolecules. As a deuterated form of Lysine, it plays a significant role in the biosynthesis of proteins
Cellular Effects
The cellular effects of this compound are not well studied. As a derivative of Lysine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathways of Lysine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Lysine-4,4,5,5-d4 dihydrochloride involves the incorporation of deuterium into the lysine molecule. This can be achieved through various methods, including the use of deuterated reagents
Properties
IUPAC Name |
2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-RIZDZYNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C(=O)O)N)C([2H])([2H])CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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